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molecular formula C15H12FNO2S B8346156 2-[(3,5-Dimethylphenyl)sulfonyl]-6-fluorobenzenecarbonitrile

2-[(3,5-Dimethylphenyl)sulfonyl]-6-fluorobenzenecarbonitrile

Cat. No. B8346156
M. Wt: 289.3 g/mol
InChI Key: IIJZOAOJOVESFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723452

Procedure details

2-[(3,5-Dimethylphenyl)thio]-6-fluorobenzonitrile (Example 18) (1.0 g 3.9 mmol) was dissolved in 100 ml of methanol. A solution of OXONE®.dagger. (5.26 g, 8.6 mmol) in 30 ml of water was added dropwise with stirring. After stirring 1 h, another 1.5 equivalents of OXONE® (3.60 g 5.9 mmol) was added. The reaction was stirred for 18 h. The solid was removed by vacuum filtration and washed with 200 ml of methanol, then with 2×60 ml of acetone. The filtrate was concentrated to dryness and chromatographed on silica gel (flash; Hex/EtOAc 1:1) to provide 0.73 g (65%) of 2-[(3,5-dimethylphenyl)sulfonyl]-6-fluorobenzonitrile: mp 167°-168° C.
Name
2-[(3,5-Dimethylphenyl)thio]-6-fluorobenzonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:11]=2[C:12]#[N:13])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[OH:19]OS([O-])=O.[K+].[OH2:25]>CO>[CH3:8][C:6]1[CH:5]=[C:4]([S:9]([C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:11]=2[C:12]#[N:13])(=[O:19])=[O:25])[CH:3]=[C:2]([CH3:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-[(3,5-Dimethylphenyl)thio]-6-fluorobenzonitrile
Quantity
1 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)SC1=C(C#N)C(=CC=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction was stirred for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solid was removed by vacuum filtration
WASH
Type
WASH
Details
washed with 200 ml of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (flash; Hex/EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)S(=O)(=O)C1=C(C#N)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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